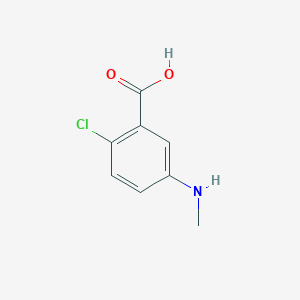

2-Chloro-5-(methylamino)benzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives in Advanced Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in the field of organic chemistry. annexechem.com The versatility of the benzoic acid framework allows for the synthesis of a vast number of compounds through various reactions such as electrophilic substitution on the aromatic ring, or reactions involving the carboxylic acid group like esterification and amide bond formation. annexechem.com These derivatives are not merely academic curiosities; they are integral components in numerous applications, ranging from pharmaceuticals and agrochemicals to polymers and dyes. newworldencyclopedia.orgymerdigital.com

In medicinal chemistry, the benzoic acid moiety is present in numerous biologically active compounds and serves as a key structural component in the design of new therapeutic agents. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable feature for molecular recognition at biological targets. Furthermore, the synthetic tractability of benzoic acid allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of various substituents on the phenyl ring can dramatically alter the molecule's electronic properties, acidity, and spatial arrangement, influencing its biological activity. nih.gov

Rationale for Focused Research on 2-Chloro-5-(methylamino)benzoic acid Scaffolds

The specific substitution pattern of 2-Chloro-5-(methylamino)benzoic acid is the result of deliberate design aimed at imparting specific chemical and physical properties to the molecule. A molecular scaffold is a core structure to which various functional groups can be attached, enabling the creation of a diverse library of related compounds. mdpi.com The focused research on this particular scaffold stems from the unique interplay of its constituent parts: the benzoic acid core, the ortho-chloro substituent, and the meta-methylamino group.

The chloro group at the 2-position acts as an electron-withdrawing group through induction, which can increase the acidity of the carboxylic acid. Its position also introduces steric hindrance, which can influence the conformation of the molecule and its derivatives. The methylamino group at the 5-position, conversely, is an electron-donating group. This electronic opposition between the substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity in further synthetic transformations. This 2,5-disubstituted pattern has been explored in the design of inhibitors for specific biological targets, where the substituents can occupy distinct pockets in a protein's binding site.

The presence of both a hydrogen bond donor (the amino group) and acceptor (the carboxylic acid) within a constrained geometry makes this scaffold particularly interesting for creating molecules that can interact with biological macromolecules with high specificity. The methyl group on the amine provides a degree of steric bulk and alters the electronic nature compared to a primary amine, which can be crucial for fine-tuning binding affinity. Therefore, the rationale for investigating the 2-Chloro-5-(methylamino)benzoic acid scaffold lies in its potential as a versatile building block for creating complex molecules with tailored electronic, steric, and interactive properties, particularly for applications in medicinal chemistry and materials science.

Chemical and Physical Properties

The properties of 2-Chloro-5-(methylamino)benzoic acid are summarized in the following table, providing a snapshot of its fundamental chemical identity.

| Property | Value |

| CAS Number | 33280-14-7 sigmaaldrich.com |

| Molecular Formula | C8H8ClNO2 sigmaaldrich.com |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 2-Chloro-5-(methylamino)benzoic acid |

| Canonical SMILES | CNC1=CC(=C(C=C1)Cl)C(=O)O |

| InChI Key | PFYNWPASWFNCOT-UHFFFAOYSA-N |

This data is compiled from chemical databases and may represent calculated or experimental values.

Spectroscopic Data Insights

While comprehensive, experimentally verified spectroscopic data for 2-Chloro-5-(methylamino)benzoic acid is not widely published in publicly accessible literature, computational predictions provide valuable insights into its expected mass spectrometry behavior. The following table outlines the predicted collision cross-section (CCS) values for various adducts of the molecule, which is useful in mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 186.03163 | 134.6 |

| [M+Na]+ | 208.01357 | 143.7 |

| [M-H]- | 184.01707 | 137.5 |

| [M+NH4]+ | 203.05817 | 154.6 |

| [M+K]+ | 223.98751 | 140.0 |

| [M+H-H2O]+ | 168.02161 | 130.3 |

Predicted Collision Cross Section (CCS) values are computationally derived and serve as a reference for mass spectrometry analysis.

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-chloro-5-(methylamino)benzoic acid |

InChI |

InChI=1S/C8H8ClNO2/c1-10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) |

InChI Key |

PFYNWPASWFNCOT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Methylamino Benzoic Acid

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Core

The benzene (B151609) ring of 2-Chloro-5-(methylamino)benzoic acid is trisubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing effects of the existing groups. These substituents include a chloro group (-Cl), a methylamino group (-NHCH3), and a carboxylic acid group (-COOH).

The directing influence of these groups is as follows:

-NHCH3 (at C5): A strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen that can be donated to the ring, stabilizing the carbocation intermediate (arenium ion). minia.edu.egsavemyexams.com

-Cl (at C2): A deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs ortho and para due to resonance stabilization from its lone pairs. libretexts.org

-COOH (at C1): A deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. numberanalytics.com

The powerful activating and directing effect of the methylamino group is expected to dominate the reaction's regioselectivity. minia.edu.egsavemyexams.com Electrophilic attack will preferentially occur at positions most stabilized by this group.

Predicted Substitution Sites:

The positions ortho to the methylamino group are C4 and C6.

The position para to the methylamino group is C2, which is already substituted with a chlorine atom.

The carboxylic acid group directs incoming electrophiles to positions C3 and C5, but C5 is already substituted.

The chloro group directs to C3 and C5 (both blocked or unfavored).

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the potent electron-donating methylamino group. A patent describing the chlorination of the similar compound 2-amino-3-methylbenzoic acid shows that substitution occurs at the C5 position, which is para to the strongly activating amino group, reinforcing the principle that amino groups exert dominant control over the reaction's regiochemistry. patsnap.com

Interactive Table: Directing Effects of Substituents

| Substituent | Position | Type | Directing Effect |

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -Cl | C2 | Deactivating | Ortho, Para (to C3, C5) |

| -NHCH3 | C5 | Activating | Ortho, Para (to C2, C4, C6) |

Carboxylic Acid Functional Group Transformations

Esterification and Amidation Reactions

The carboxylic acid functional group readily undergoes transformations typical of its class, most notably esterification and amidation.

Esterification: The conversion of 2-Chloro-5-(methylamino)benzoic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common approach. researchgate.netchemguide.co.uk The reaction is reversible, and conditions are often optimized to drive it to completion, for instance, by using an excess of the alcohol or removing the water as it forms. chemguide.co.ukusm.my Alternative methods using solid acid catalysts or microwave irradiation have also been developed to improve yields and reaction times for substituted benzoic acids. usm.myijstr.org Industrial processes may utilize catalysts such as tin(II) compounds for the production of benzoic esters. google.com

Amidation: The formation of amides from the carboxylic acid group requires activation of the carboxylate. This is typically accomplished by using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. lookchemmall.combohrium.com A wide array of modern coupling agents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts, are effective for this purpose, allowing the reaction to proceed under mild conditions with primary or secondary amines. nih.govluxembourg-bio.com The general process involves the in-situ formation of a highly reactive acyl-substituted intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that benzoic acids can undergo, though often with difficulty. Thermal decarboxylation of simple benzoic acids typically requires high temperatures (e.g., 400°C) and may be slow unless the ring is substituted with activating groups, such as a hydroxyl group in the ortho or para position. nist.gov For chlorobenzoic acids, the reaction can be facilitated by using a high-boiling solvent or by converting the acid to its salt and heating with a substance like soda-lime. oup.comyoutube.com

Modern synthetic methods have been developed to achieve decarboxylation under milder conditions. For example, transition metal-catalyzed processes can facilitate the reaction, often as part of a tandem sequence where the carboxyl group is used as a directing group before being removed. wikipedia.orgibs.re.kr Recent advancements also include photoredox catalysis, which can enable decarboxylative functionalization at significantly lower temperatures than traditional thermal methods. nih.gov

Reactivity of the Methylamino Group

Acylation and Sulfonylation Reactions

The secondary amine of the methylamino group is nucleophilic and readily participates in reactions with electrophiles, such as acylation and sulfonylation.

Acylation: This reaction involves treating the compound with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction. This transformation converts the methylamino group into a methylamido group.

Sulfonylation: The reaction of the methylamino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields a sulfonamide. cbijournal.comsemanticscholar.org This is a robust and widely used method for protecting amines or introducing sulfonyl moieties into a molecule. organic-chemistry.org While primary amines are highly reactive, secondary amines like the methylamino group in the target compound also undergo sulfonylation, though sometimes requiring slightly more forcing conditions. cbijournal.com The existence of the related compound 2-chloro-5-[(methylamino)sulfonyl]benzoic acid confirms that this reaction is feasible on this molecular scaffold. epa.gov Microwave-assisted, solvent-free protocols have also been developed to accelerate this transformation. rsc.org

Cyclization Reactions for Heterocyclic Formation

The transformation of 2-Chloro-5-(methylamino)benzoic acid into various heterocyclic systems is a significant area of study, driven by the prevalence of these scaffolds in medicinal chemistry. One of the most important applications of this compound is in the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds with notable pharmacological activities. The pathway to these seven-membered heterocyclic rings typically involves an initial N-acylation of the parent molecule, followed by an intramolecular cyclization reaction.

A key synthetic route commences with the N-acylation of 2-Chloro-5-(methylamino)benzoic acid, for instance, through a reaction with chloroacetyl chloride. This reaction yields an N-(chloroacetyl) derivative. The subsequent step involves an intramolecular cyclization of this intermediate to form the benzodiazepine (B76468) ring system. While specific literature detailing the cyclization of this exact N-acylated intermediate is not abundant, the general principles of forming 1,4-benzodiazepine-2,5-diones from N-acyl anthranilic acids are well-established. This transformation is a crucial step in the synthesis of various bioactive molecules.

Step 1: N-Acylation 2-Chloro-5-(methylamino)benzoic acid is treated with chloroacetyl chloride in an appropriate solvent. This reaction leads to the formation of N-(chloroacetyl)-2-chloro-5-(methylamino)benzoic acid.

Step 2: Intramolecular Cyclization The N-acylated intermediate undergoes an intramolecular cyclization reaction. This step typically requires a suitable base to facilitate the ring closure, resulting in the formation of a 1,4-benzodiazepine derivative. The specific reaction conditions, such as the choice of base and solvent, can influence the efficiency of the cyclization.

The following interactive data table provides a summary of this synthetic transformation.

| Reactant | Reagent | Intermediate | Product | Reaction Type |

| 2-Chloro-5-(methylamino)benzoic acid | Chloroacetyl chloride | N-(chloroacetyl)-2-chloro-5-(methylamino)benzoic acid | 7-chloro-1-methyl-1,4-dihydro-2H-1,4-benzodiazepine-2,5-dione | N-Acylation followed by Intramolecular Cyclization |

This method highlights the utility of 2-Chloro-5-(methylamino)benzoic acid as a versatile precursor for the construction of complex heterocyclic frameworks. The ability to introduce substituents on the methylamino nitrogen and to participate in cyclization reactions makes it a valuable building block in synthetic organic chemistry.

Derivatives and Analogues of 2 Chloro 5 Methylamino Benzoic Acid

Rational Design and Structural Modifications for Expanded Chemical Space

The process of rational design involves targeted modifications of the parent molecule to modulate its physicochemical properties and reactivity. Key areas for modification on the 2-chloro-5-(methylamino)benzoic acid scaffold include the halogen substituent, the amine group, and the carboxylic acid moiety.

Exploration of Halogen Substituent Effects on Reactivity and Structure

Halogens exert a significant influence on the electronic and steric properties of the aromatic ring. While halogens are deactivating in electrophilic aromatic substitution, they are ortho- and para-directing. openstax.org This is due to the interplay of two opposing effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). openstax.orgucsb.edu The inductive effect decreases electron density on the ring, making it less reactive, while the resonance effect from the halogen's lone pairs can stabilize carbocation intermediates at the ortho and para positions. openstax.org

Table 1: Comparison of Halogen Properties and Their Potential Effects

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect | Resonance Effect | Potential Impact on Benzoic Acid Scaffold |

|---|---|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | Strong -I | Weak +R | Strongest inductive withdrawal, smallest size may reduce steric hindrance. |

| Chlorine (Cl) | 3.16 | 1.75 | Strong -I | Weak +R | Balanced inductive and steric effects in the parent compound. |

| Bromine (Br) | 2.96 | 1.85 | Strong -I | Weak +R | Increased size and polarizability compared to chlorine. |

This table presents generalized effects; specific outcomes depend on the full molecular context.

Variation of the Amine Substituent and its Positional Isomers

The amine group at the 5-position is a key site for modification. Altering the N-methyl group to other alkyl groups (e.g., ethyl, propyl) or introducing different functional groups can modify properties like lipophilicity and hydrogen bonding capacity. Such changes can influence how the molecule interacts with its environment.

Modifications at the Carboxylic Acid Position

The carboxylic acid group is a primary site for chemical transformations to create esters, amides, or other functional derivatives. These modifications significantly alter the molecule's polarity, acidity, and potential for hydrogen bonding.

Esterification: Reacting the carboxylic acid with various alcohols yields esters. This transformation replaces the acidic proton, converting the hydrogen bond donor site into a hydrogen bond acceptor, which typically increases lipophilicity.

Amidation: Coupling the carboxylic acid with amines produces amides. This introduces a new N-H bond (for primary or secondary amines), providing an additional hydrogen bond donor site and altering the electronic character of the carbonyl group.

Reduction: The carboxylic acid can be reduced to a primary alcohol, completely removing the carbonyl group and its associated electronic effects on the aromatic ring.

These modifications are fundamental in creating libraries of compounds for various chemical applications.

Synthesis of Novel Analogue Libraries and Conjugates

Building upon the core scaffold of 2-chloro-5-(methylamino)benzoic acid, chemists can synthesize extensive libraries of analogues and conjugate molecules with more complex architectures.

Strategies for Constructing Hybrid Molecular Architectures

Hybrid molecular architectures involve covalently linking the benzoic acid scaffold to other distinct chemical moieties to create a single molecule with combined properties. mdpi.com This strategy is employed to develop molecules with multifunctional capabilities. Common strategies include:

Linker Chemistry: Using bifunctional linkers to connect the benzoic acid derivative to another molecule, such as a peptide, a sugar, or another heterocyclic system.

Multicomponent Reactions (MCRs): Employing reactions where three or more reactants combine in a single step to form a complex product. This is an efficient method for generating diverse molecular structures. nih.gov

Solid-Phase Synthesis: Attaching the initial scaffold to a resin and sequentially adding building blocks, which can simplify purification and enable the construction of large, complex molecules. mdpi.com

Synthesis of Benzodiazepine-Containing Benzoic Acid Derivatives

A significant application of anthranilic acid derivatives is in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds. researchgate.net The synthesis often involves the condensation of an anthranilic acid derivative with other building blocks to form the diazepine (B8756704) ring.

One modern approach utilizes the Ugi four-component reaction (Ugi-4CR), a multicomponent reaction that allows for the rapid assembly of complex molecules. nih.gov In this strategy, an anthranilic acid derivative (acting as the amine component) can react with an aldehyde, a carboxylic acid, and an isocyanide. nih.gov The resulting product can then undergo a subsequent deprotection and intramolecular cyclization step to form the 1,4-benzodiazepine (B1214927) ring fused to the original aromatic core. nih.gov This method is highly versatile, allowing for the introduction of multiple points of diversity into the final benzodiazepine (B76468) scaffold. nih.gov For example, using different aldehydes or isocyanides in the Ugi reaction leads to a library of structurally diverse benzodiazepine-containing benzoic acid derivatives.

Conformational Analysis and Stereochemical Considerations in Derivatives

The substitution pattern on the aromatic ring and the nature of the substituent on the amino group are determinants of conformational flexibility, which can lead to phenomena such as polymorphism, where a compound exists in multiple crystalline forms.

Influence of N-Acylation and N-Sulfonylation

When the methylamino group of 2-Chloro-5-(methylamino)benzoic acid is derivatized, for instance through acylation or sulfonylation, the resulting amide or sulfonamide linkage significantly influences the molecule's conformation.

In a structurally related compound, N-(2-Chloro-5-methylphenyl)succinamic acid, the conformation of the N-H bond in the amide segment is observed to be syn with respect to the ortho-chloro atom. nih.gov This arrangement is influenced by the steric and electronic environment created by the substituents. The dihedral angle between the benzene (B151609) ring and the amide group in this derivative is 47.8 (2)°. nih.gov Furthermore, the amide and carboxyl C=O groups, as well as the C=O and O-H bonds of the carboxyl group, adopt a syn conformation. nih.gov

Derivatives incorporating a sulfonamide linkage, such as 2-Chloro-5-(benzenesulfonamido)benzoic acids, exhibit distinct conformational features primarily driven by the bulky sulfonyl group. The orientation of the two aromatic rings is a key characteristic. For example, in 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid, the dihedral angle between the aromatic rings is 81.04 (17)°. researchgate.net In a similar derivative without the iodine substituent, this angle is 87.07 (6)°. researchgate.net Another related molecule, 2-Chloro-5-(2,6-dichlorobenzenesulfonamido)benzoic acid, displays a dihedral angle of 68.94 (1)°, resulting in a V-shaped molecule. researchgate.net

Intramolecular Interactions and Ring Conformations

In the crystal structure of 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid, intramolecular hydrogen bonds result in the formation of non-planar five- and six-membered rings. researchgate.net The presence of an intramolecular N-H···O interaction in 2-Chloro-5-(2,6-dichlorobenzenesulfonamido)benzoic acid generates a stable six-membered S(6) ring motif. researchgate.net

The interplay of these intramolecular forces is a key factor in determining the most stable conformation of the molecule in the solid state.

Data on Conformational Parameters

The following table summarizes key conformational parameters observed in derivatives structurally related to 2-Chloro-5-(methylamino)benzoic acid.

| Derivative | Dihedral Angle Between Aromatic Rings (°) | Key Intramolecular Interactions | Resulting Conformation/Features |

| 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid | 81.04 (17) | C-H···O hydrogen bonds | Formation of non-planar five- and six-membered rings |

| 5-Benzenesulfonamido-2-chloro-benzoic acid | 87.07 (6) | C-H···O interaction | - |

| 2-Chloro-5-(2,6-dichlorobenzenesulfonamido)benzoic acid | 68.94 (1) | N-H···O interaction | V-shaped molecule with a six-membered S(6) ring motif |

| N-(2-Chloro-5-methylphenyl)succinamic acid | 47.8 (2) (between ring and amide group) | - | syn conformation of N-H bond relative to ortho-chloro |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab-initio Hartree-Fock)

Quantum chemical calculations are fundamental tools for exploring the molecular structure and properties of chemical compounds. Methods such as DFT, particularly with hybrid functionals like B3LYP, and ab-initio Hartree-Fock are commonly employed. nih.govnih.gov These calculations allow for the determination of a molecule's ground state and the prediction of its behavior.

Geometry Optimization and Energetic Profile Analysis

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.com For a molecule like 2-Chloro-5-(methylamino)benzoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy. The analysis provides a detailed energetic profile, identifying the most stable conformer of the molecule. While specific optimized parameters for this compound are not available in the searched literature, studies on similar benzoic acid derivatives have successfully used DFT methods to achieve this. nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Correlation

Once the molecular geometry is optimized, vibrational frequencies can be calculated using the same theoretical methods. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions. The predicted vibrational spectrum (e.g., Infrared and Raman) can be correlated with experimentally obtained spectra to confirm the molecular structure and assign specific spectral bands to particular atomic motions. researchgate.net For instance, calculations would predict characteristic frequencies for the C=O stretch of the carboxylic acid, the N-H bend of the methylamino group, and the C-Cl stretch.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and shapes of these orbitals are critical for understanding a molecule's electronic properties and chemical reactivity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Theoretical Prediction of Electronic Properties and Chemical Reactivity

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack on 2-Chloro-5-(methylamino)benzoic acid.

Interactive Data Table: Conceptual FMO Properties This table illustrates the type of data that would be generated from an FMO analysis. The values are conceptual and not based on actual calculations for the target compound.

| Parameter | Description | Conceptual Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 |

Understanding Intramolecular Charge Transfer Characteristics

The distribution of electron density in the HOMO and LUMO provides insight into intramolecular charge transfer (ICT) possibilities. researchgate.net If the HOMO is localized on one part of the molecule (an electron-donating group) and the LUMO is on another (an electron-accepting group), electronic transitions can lead to a transfer of charge within the molecule. For 2-Chloro-5-(methylamino)benzoic acid, FMO analysis would clarify how the electron-donating methylamino group and the electron-withdrawing chloro and carboxylic acid groups influence ICT characteristics. rsc.org

Natural Bond Orbital (NBO) Analysis

Interactive Data Table: Conceptual NBO Interaction Analysis This table shows a conceptual representation of the data obtained from an NBO analysis. The values are for illustrative purposes only.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C) | 5.5 | Lone Pair → π* delocalization |

| LP (O) | σ* (C-C) | 2.1 | Lone Pair → σ* delocalization |

| π (C=C) | π* (C=C) | 20.4 | π → π* conjugation |

Synthetic Applications and Industrial Relevance of 2 Chloro 5 Methylamino Benzoic Acid

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on 2-Chloro-5-(methylamino)benzoic acid makes it an ideal starting material for the construction of intricate molecular architectures. Organic chemists utilize this compound as a foundational element, or "building block," to which other atoms and molecular fragments can be systematically added. This approach is fundamental to the synthesis of novel compounds with specific, desired properties.

The presence of the carboxylic acid and amino groups allows for the formation of amide bonds, a key reaction in the synthesis of many biologically active molecules and materials. The chlorine atom provides a site for various substitution and coupling reactions, further expanding the synthetic possibilities. Researchers have successfully incorporated this building block into the synthesis of diverse heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. These heterocyclic systems are prevalent in medicinal chemistry and materials science.

For instance, the amino and carboxylic acid functionalities can be manipulated to form cyclic structures, while the chloro substituent can be replaced or modified in subsequent steps to introduce additional complexity. This step-wise and controlled approach to synthesis is essential for creating molecules with precise three-dimensional shapes and functionalities, which is often a requirement for biological activity or specific material properties.

Role as an Advanced Intermediate in Fine Chemical Production

In the realm of industrial chemistry, 2-Chloro-5-(methylamino)benzoic acid is classified as an advanced intermediate. This term refers to a molecule that is itself the product of a synthetic process and serves as a direct precursor to a final product, often a high-value "fine chemical." Fine chemicals are pure, single substances produced in limited quantities through complex chemical syntheses, and they are used in specialty applications such as pharmaceuticals, agrochemicals, and dyes.

The production of fine chemicals requires starting materials that can be reliably converted into the target molecule with high yield and purity. 2-Chloro-5-(methylamino)benzoic acid fits this role perfectly due to its stable nature and well-defined reactivity. Its use as an intermediate streamlines the manufacturing process by providing a readily available, complex core structure. This eliminates the need for manufacturers to perform the initial, often challenging, steps of synthesizing this core, thus saving time and resources.

A notable application is in the synthesis of specialty dyes. google.com The specific chemical structure of 2-Chloro-5-(methylamino)benzoic acid can be modified to create molecules that absorb and reflect light in specific ways, leading to vibrant and long-lasting colors. google.com

Table 1: Industrial Applications of 2-Chloro-5-(methylamino)benzoic acid Derivatives

| Industry Sector | Application of Derivatives |

| Fine Chemicals | Advanced intermediate for specialty chemical synthesis. |

| Dyes and Pigments | Precursor for the creation of specialized colorants. google.com |

| Research & Development | Starting material for the synthesis of novel compounds. |

Precursor for Research Probes and Chemical Tools

Beyond its industrial applications, 2-Chloro-5-(methylamino)benzoic acid is also a valuable precursor in the academic and research sectors for the development of chemical probes and tools. These are specialized molecules designed to study biological processes at the molecular level. For example, a fluorescent tag can be attached to a molecule derived from this benzoic acid derivative to visualize its movement and interactions within a living cell.

The development of such tools is crucial for advancing our understanding of biology and disease. The versatility of 2-Chloro-5-(methylamino)benzoic acid allows for the systematic modification of its structure to create a library of related compounds. These compounds can then be tested for their ability to interact with specific biological targets, such as proteins or enzymes. This approach, often referred to as medicinal chemistry, is a cornerstone of modern drug discovery. The insights gained from these studies can lead to the identification of new therapeutic agents. The synthesis of these probes often involves multi-step processes where the unique reactivity of the starting benzoic acid derivative is essential for achieving the desired final product.

Future Research Directions

Development of Novel and Highly Selective Synthetic Routes

The advancement of synthetic methodologies is crucial for the efficient and sustainable production of 2-Chloro-5-(methylamino)benzoic acid. Traditional synthetic pathways often involve multi-step processes that may lack selectivity and require harsh reaction conditions. Future research will likely focus on creating more elegant and efficient synthetic strategies.

Key areas of development include:

Catalyst-Driven C-N Cross-Coupling: Investigating transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination, could provide a direct and highly selective method for introducing the methylamino group. This approach would likely involve coupling 2,5-dichlorobenzoic acid or a related derivative with methylamine, offering potential improvements in yield and functional group tolerance compared to classical methods.

Directed C-H Amination: A forward-looking approach involves the direct C-H amination of 2-chlorobenzoic acid. This strategy, while challenging, would be highly atom-economical, eliminating the need for pre-functionalized starting materials and reducing waste streams. Research in this area would focus on designing catalysts capable of selectively targeting the C5 position.

Enzymatic and Biocatalytic Methods: The use of engineered enzymes could offer an environmentally benign route with exceptional regio- and chemo-selectivity. Future studies might explore the development of aminases or other biocatalysts capable of performing the targeted amination under mild, aqueous conditions.

| Parameter | Traditional Route (e.g., Nitration/Reduction/Alkylation) | Potential Novel Route (e.g., Pd-catalyzed Amination) |

|---|---|---|

| Starting Materials | 2-Chlorobenzoic acid, Nitrating agents, Reducing agents, Methylating agents | 2-Chloro-5-bromobenzoic acid, Methylamine |

| Number of Steps | 3-4 steps | 1-2 steps |

| Key Reagents | HNO₃/H₂SO₄, Sn/HCl, CH₃I | Palladium catalyst, Ligand, Base |

| Potential for Isomers | High (risk of nitrating at other positions) | Low (highly regioselective) |

| Environmental Impact | Use of strong acids and heavy metal reductants | Reduced waste, though catalyst removal is necessary |

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

While the primary functional groups of 2-Chloro-5-(methylamino)benzoic acid suggest predictable reactivity, a deeper exploration could reveal novel chemical transformations. The interplay between the electron-withdrawing chloro and carboxyl groups and the electron-donating methylamino group creates a unique electronic environment on the aromatic ring, which could be exploited for new reactions.

Future research could investigate:

Novel Cyclization Reactions: Using the existing functional groups as handles, research into intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic scaffolds, such as acridones or quinazolinones, which are prevalent in medicinal chemistry. acs.org

Directed Ortho-Metalation and Functionalization: The carboxylic acid or the methylamino group could be used as a directing group to achieve selective C-H activation and functionalization at the C6 position, opening pathways to previously inaccessible derivatives.

Photocatalytic and Electrochemical Reactions: Exploring the behavior of the compound under photocatalytic or electrochemical conditions could uncover unique transformations, such as novel coupling reactions or C-Cl bond functionalization, that are not achievable through traditional thermal methods.

| Functional Group | Known Reaction Types | Potential Unexplored Transformations |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Reduction | Decarboxylative cross-coupling, Directed ortho-metalation |

| Methylamino Group | N-Acylation, N-Alkylation | Oxidative cyclization, Directed C-H activation |

| Aromatic Ring | Limited electrophilic substitution | Photoredox-catalyzed functionalization, Transition-metal-catalyzed C-H functionalization |

| Chloro Group | Nucleophilic aromatic substitution (harsh conditions) | Catalytic C-Cl bond activation/cross-coupling |

Integration of Advanced Computational Modeling for Reaction Pathway Prediction and Optimization

Computational chemistry provides powerful tools for predicting reaction outcomes and optimizing conditions, thereby accelerating experimental research and reducing resource expenditure. The application of these methods to 2-Chloro-5-(methylamino)benzoic acid represents a significant area for future investigation.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms for both existing and proposed synthetic routes. By calculating transition state energies, researchers can predict the feasibility of a reaction, understand regioselectivity, and screen for optimal catalysts and ligands virtually. researchgate.net

Predictive Modeling for Reactivity: Machine learning algorithms, trained on large datasets of chemical reactions, could be used to predict undiscovered transformations for this specific molecule. Such models can identify promising reaction partners and conditions that might not be intuitively obvious.

In Silico Property Prediction: Computational tools can predict the physicochemical properties of novel derivatives synthesized from 2-Chloro-5-(methylamino)benzoic acid, helping to guide synthetic efforts toward molecules with desired characteristics for applications in drug discovery or materials science.

| Computational Method | Research Objective | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Optimize novel synthetic routes | Reaction feasibility, transition state energies, catalyst performance prediction |

| Molecular Dynamics (MD) | Study solvent effects on reactions | Understanding of solvation shells and their impact on reaction kinetics |

| Machine Learning (ML) | Discover new reactions | Prediction of viable reaction pathways and optimal conditions |

| QSAR Modeling | Screen potential derivatives | Prediction of biological activity or material properties of new compounds |

Applications in Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Transitioning the synthesis of 2-Chloro-5-(methylamino)benzoic acid and its derivatives from traditional batch processes to continuous flow chemistry offers numerous advantages in terms of efficiency, safety, and scalability. acs.orgacs.org Automated synthesis platforms can further accelerate the discovery and optimization of new compounds. researchgate.netbeilstein-journals.org

Future research in this domain should focus on:

Development of a Continuous Flow Synthesis Process: Designing a multi-step, fully continuous process for the production of 2-Chloro-5-(methylamino)benzoic acid. This could involve integrating hazardous reactions, such as nitration or reactions requiring high pressure, into a safer, more controllable flow reactor system. nih.gov

High-Throughput Experimentation: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for novel transformations. This would dramatically accelerate the optimization process. researchgate.net

Integration of In-line Analytics: Incorporating real-time analytical techniques (e.g., IR, HPLC) into a flow setup to allow for rapid reaction monitoring and automated optimization, leading to improved yields and purity.

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hotspots | Excellent; high surface-area-to-volume ratio |

| Mass Transfer | Often dependent on stirring efficiency | Superior mixing and diffusion |

| Safety | Large volumes of hazardous reagents; risk of thermal runaway | Small reaction volumes at any given time; enhanced control |

| Scalability | Challenging; often requires re-optimization | Straightforward by running the system for a longer duration |

| Reproducibility | Can vary between batches | High; precise control over parameters ensures consistency. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(methylamino)benzoic acid, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A plausible route involves coupling a methylamino group to a chlorinated benzoic acid precursor using catalytic hydrogenation or nucleophilic substitution, followed by purification via column chromatography. Key intermediates (e.g., methylamino-substituted intermediates) should be characterized using -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and functional group integrity .

- Data Validation : Monitor reaction progress with thin-layer chromatography (TLC) and confirm final product purity via high-performance liquid chromatography (HPLC) with UV detection ( ).

Q. How can solubility profiles of 2-chloro-5-(methylamino)benzoic acid be experimentally determined in organic solvents?

- Methodology : Use gravimetric or UV-spectrophotometric methods to measure saturation solubility in solvents like ethanol, dimethyl sulfoxide (DMSO), or ethyl acetate. For predictive modeling, apply the Abraham solvation parameter model, which correlates solubility with solute-solvent interactions (e.g., hydrogen bonding, polarizability). This model has been validated for structurally similar chlorinated benzoic acids ().

- Data Interpretation : Compare experimental solubility with computational predictions to identify outliers caused by solvent-specific interactions (e.g., solvent polarity or steric effects) .

Q. What spectroscopic techniques are critical for confirming the structure of 2-chloro-5-(methylamino)benzoic acid?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (C=O stretch ~1700 cm), methylamino (N-H bend ~1600 cm), and C-Cl bonds (~700 cm) ( ).

- NMR : Use -NMR to verify methylamino proton signals (~2.5 ppm for CH-NH) and aromatic proton splitting patterns ( ).

Advanced Research Questions

Q. How can crystallography tools like SHELXL and ORTEP-3 aid in resolving structural ambiguities in 2-chloro-5-(methylamino)benzoic acid derivatives?

- Methodology :

- SHELXL : Refine single-crystal X-ray diffraction data to determine bond lengths, angles, and torsional conformations. This is critical for validating the spatial arrangement of the methylamino and chloro substituents ( ).

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, which highlight regions of dynamic disorder or crystallographic twinning ( ).

Q. What strategies are effective for analyzing receptor-binding interactions of 2-chloro-5-(methylamino)benzoic acid derivatives in pharmacological studies?

- Methodology :

- In Silico Docking : Use software like AutoDock Vina to predict binding affinities for targets such as dopamine D2 or serotonin 5-HT3 receptors, leveraging the compound’s benzoic acid scaffold as a pharmacophore ( ).

- In Vitro Assays : Perform competitive radioligand binding assays to measure IC values. For example, derivatives of chlorinated benzoic acids have shown dual antagonism at dopamine and serotonin receptors when tested against -spiperone and -GR65630 ligands .

Q. How can computational models predict the environmental stability and degradation pathways of 2-chloro-5-(methylamino)benzoic acid?

- Methodology :

- DFT Calculations : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C-Cl bonds) prone to hydrolysis or photolytic cleavage.

- QSAR Modeling : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation rates using datasets from analogous chlorinated aromatics ().

- Validation : Compare predicted half-lives with experimental stability studies in simulated environmental matrices (e.g., aqueous buffers at varying pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.